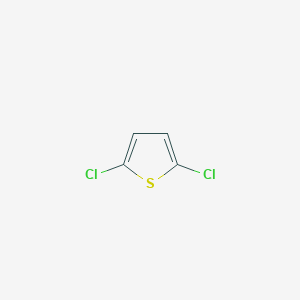

2,5-Dichlorothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2S/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYBDASKYMSNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062888 | |

| Record name | Thiophene, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with a stench; Darkens on storage; [Acros Organics MSDS] | |

| Record name | 2,5-Dichlorothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3172-52-9 | |

| Record name | 2,5-Dichlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3172-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DICHLOROTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dichlorothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z74FM5ZZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichlorothiophene: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorothiophene is a halogenated heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of functionalized thiophene (B33073) derivatives. Its symmetric dichlorination pattern offers a versatile platform for selective functionalization at the 2- and 5-positions of the thiophene ring. The electron-withdrawing nature of the chlorine atoms enhances the reactivity of the ring toward various coupling and substitution reactions, making it a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key transformations.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by the chemical formula C₄H₂Cl₂S and a molecular weight of 153.03 g/mol .[3] Below is a summary of its key physical and chemical properties.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3172-52-9 | [3] |

| Molecular Formula | C₄H₂Cl₂S | [3] |

| Molecular Weight | 153.03 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | -41 to -40 °C | |

| Boiling Point | 162 °C (lit.) | [3] |

| Density | 1.442 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.561 - 1.563 | [3] |

| Flash Point | 59 °C | [3] |

| Solubility | Sparingly soluble in water | |

| Storage Temperature | 2-8°C | [3] |

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the two chlorine substituents on the thiophene ring. These electron-withdrawing groups activate the ring for nucleophilic substitution and facilitate various cross-coupling reactions. This makes this compound a versatile precursor for the synthesis of 2,5-disubstituted thiophenes, which are important motifs in many pharmaceutical and electronic materials.[4]

Suzuki Cross-Coupling Reactions

This compound readily participates in palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids to form 2,5-diarylthiophenes. These reactions are a powerful tool for constructing complex aromatic systems. The reaction can often be performed stepwise, allowing for the synthesis of unsymmetrically substituted thiophenes.

Grignard Reactions

The chlorine atoms of this compound can be converted into a Grignard reagent through reaction with magnesium metal. The resulting thienyl Grignard reagent is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce functional groups at the 2- and 5-positions of the thiophene ring.

Experimental Protocols

Synthesis of this compound

A general procedure for the laboratory-scale synthesis of this compound from thiophene is as follows:

Materials:

-

Thiophene

-

N-Chlorosuccinimide (NCS)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene (1.0 eq) in carbon tetrachloride.

-

Slowly add N-chlorosuccinimide (2.2 eq) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[5]

Synthesis of a 2,5-Diarylthiophene via Suzuki Coupling

The following is a representative protocol for the Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene (B28343) and water (or other suitable solvent system)

-

Schlenk flask or other reaction vessel suitable for inert atmosphere

-

Magnetic stirrer with heating mantle

-

Standard workup and purification equipment

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (2.2 eq), palladium(II) acetate (e.g., 2 mol%), and triphenylphosphine (e.g., 8 mol%).

-

Add potassium carbonate (e.g., 4.0 eq) and a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir vigorously for a designated time (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2,5-diarylthiophene.

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Spectral Data

The following tables summarize the expected spectral data for this compound based on typical values for similar compounds and spectral databases.

Table 2: 1H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~6.8 - 7.0 | Singlet | H-3, H-4 |

Table 3: 13C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~125 - 128 | C-3, C-4 |

| ~120 - 123 | C-2, C-5 |

Table 4: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch |

| ~1500 - 1400 | Medium | C=C stretch (aromatic) |

| ~800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 152, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺). Fragmentation may involve the loss of chlorine atoms and cleavage of the thiophene ring.

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its physical and chemical properties, particularly its reactivity in cross-coupling and Grignard reactions, make it an essential intermediate for the construction of complex thiophene-containing molecules. The experimental protocols and spectral data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. This compound CAS#: 3172-52-9 [m.chemicalbook.com]

- 4. This compound - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 5. This compound | 3172-52-9 [chemicalbook.com]

Spectroscopic Data of 2,5-Dichlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,5-Dichlorothiophene, a key intermediate in the synthesis of various organic materials and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including experimental protocols and data interpretation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Parameter | Value |

| Chemical Shift (δ) | 6.8 ppm |

| Solvent | CCl₄ |

| Multiplicity | Singlet (s) |

| Integration | 2H |

Table 2: ¹³C NMR Spectroscopic Data

| Parameter | Value |

| Chemical Shift (δ) | 127.3 ppm |

| 125.1 ppm | |

| Solvent | CDCl₃ |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100 | =C-H Stretch (Aromatic) | Medium |

| ~1400-1500 | C=C Stretch (in-ring) | Medium |

| ~800 | C-Cl Stretch | Strong |

| ~700 | C-S Stretch | Medium |

Table 4: UV-Vis Spectroscopic Data

| Parameter | Value |

| λmax | 262 nm |

| Solvent | Methanol |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

¹H NMR Protocol:

-

Sample Preparation: A solution of this compound was prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of carbon tetrachloride (CCl₄). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The spectrometer was tuned to the proton frequency. Standard acquisition parameters were used, including a 30° pulse width and a relaxation delay of 1-2 seconds.

-

Data Acquisition: The spectrum was acquired by signal averaging a number of scans (typically 16 or 32) to ensure a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal.

¹³C NMR Protocol:

-

Sample Preparation: A more concentrated solution of this compound was prepared by dissolving approximately 20-50 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). TMS was used as the internal standard.

-

Instrument Setup: The spectrometer was tuned to the carbon frequency. A proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each carbon environment.

-

Data Acquisition: A larger number of scans (typically 128 or more) was required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the FID was Fourier transformed, and the spectrum was phased and baseline corrected. Chemical shifts were referenced to the CDCl₃ solvent peak (δ 77.16 ppm) or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their vibrational frequencies.

Instrumentation: An FT-IR spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with a suitable sampling accessory.

Protocol (Neat Liquid/Thin Film):

-

Sample Preparation: As this compound is a liquid at room temperature, a drop of the neat liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Background Spectrum: A background spectrum of the empty sample compartment was recorded to subtract the contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: The salt plates with the sample were placed in the spectrometer's sample holder, and the infrared spectrum was recorded.

-

Data Acquisition: The spectrum was typically acquired over the range of 4000-400 cm⁻¹ by co-adding multiple scans (e.g., 16 scans) to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum was presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the this compound molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60 or equivalent).

Protocol:

-

Sample Preparation: A stock solution of this compound was prepared in spectroscopic grade methanol. This stock solution was then serially diluted to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

-

Instrument Setup: The spectrophotometer was set to scan a wavelength range that includes the expected absorption maximum (e.g., 200-400 nm).

-

Blank Measurement: A cuvette filled with the pure solvent (methanol) was placed in the reference beam path, and a baseline correction was performed.

-

Sample Measurement: The cuvette containing the sample solution was placed in the sample beam path, and the absorption spectrum was recorded.

-

Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,5-Dichlorothiophene

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-dichlorothiophene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the expected spectral data, detailed experimental protocols, and a logical visualization of the molecular structure for interpretive purposes.

Introduction to the Spectral Analysis of this compound

This compound (C₄H₂Cl₂S) is a halogenated heterocyclic compound used as a building block in the synthesis of pharmaceuticals and organic electronic materials.[1] Its structure is characterized by a thiophene (B33073) ring substituted with chlorine atoms at the α-positions (carbons 2 and 5). This symmetrical substitution pattern simplifies its NMR spectra, making it an excellent subject for demonstrating fundamental NMR principles.

The inherent symmetry of the molecule means that the two protons at the β-positions (carbons 3 and 4) are chemically and magnetically equivalent. Likewise, the two chlorinated carbons (C2 and C5) are equivalent, and the two proton-bearing carbons (C3 and C4) are also equivalent. This results in a simplified set of signals in both ¹H and ¹³C NMR spectra.

Predicted NMR Signaling Pathway

The following diagram illustrates the chemical structure of this compound and the equivalence of its nuclei, which dictates the signaling in its NMR spectra.

Caption: Molecular structure and predicted NMR signals for this compound.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, compiled from spectral databases.

Table 1: ¹H NMR Spectral Data

| Parameter | Value | Solvent | Instrument Frequency |

| Chemical Shift (δ) | ~6.90 ppm | CCl₄ | 60 MHz |

| Multiplicity | Singlet (s) | ||

| Integration | 2H |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

| Parameter | Assigned Carbon | Value | Solvent |

| Chemical Shift (δ) | C3 / C4 | ~127.5 ppm | CDCl₃ |

| Chemical Shift (δ) | C2 / C5 | ~129.5 ppm | CDCl₃ |

Note: Spectra are typically proton-decoupled, resulting in singlet peaks for each unique carbon environment.[2]

Spectral Interpretation

-

¹H NMR Spectrum : Due to the molecule's symmetry, the two protons (H3 and H4) are in identical chemical environments. They do not exhibit spin-spin coupling with each other, as they are equivalent. Consequently, they appear as a single sharp peak (a singlet) in the aromatic region of the spectrum, integrating to two protons.

-

¹³C NMR Spectrum : The proton-decoupled ¹³C NMR spectrum shows two distinct signals.

-

The signal around 127.5 ppm corresponds to the two equivalent carbons bonded to hydrogen (C3 and C4).

-

The signal at a slightly downfield shift of approximately 129.5 ppm is attributed to the two equivalent carbons bonded to the electronegative chlorine atoms (C2 and C5). Quaternary carbons, like those bonded to chlorine, often show weaker signals.[3]

-

Experimental Protocols

The acquisition of high-quality NMR spectra requires careful sample preparation and parameter selection. The following is a generalized protocol for the analysis of this compound.

A. Sample Preparation

-

Compound Weighing : Accurately weigh approximately 10-20 mg of this compound (a liquid with a density of 1.442 g/mL at 25 °C).[1]

-

Solvent Selection : Transfer the compound into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power for many organic compounds.[4] Other potential solvents include carbon tetrachloride (CCl₄) or acetone-d₆.[5][6]

-

Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.

-

Homogenization : Cap the NMR tube and gently invert it several times to ensure the formation of a homogeneous solution.

B. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.[7] A common setup might involve a 400 MHz instrument for ¹H NMR and a corresponding 100 MHz for ¹³C NMR.[8][9]

-

Tuning and Shimming : Insert the sample into the NMR probe. The instrument should be tuned to the appropriate nucleus (¹H or ¹³C), and the magnetic field must be shimmed to optimize its homogeneity, which ensures sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters :

-

Pulse Angle : 30-45 degrees.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16 scans are typically sufficient for a concentrated sample.

-

-

¹³C NMR Acquisition Parameters :

-

Mode : Proton-decoupled (e.g., ¹³C{¹H}).

-

Pulse Angle : 30-45 degrees.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : A higher number of scans (e.g., 128 to 1024) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

C. Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat spectral baseline.

-

Referencing : Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H or 77.16 ppm for ¹³C).[10]

-

Integration : Integrate the area under the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Conclusion

The NMR spectral analysis of this compound is straightforward due to its molecular symmetry. The ¹H spectrum is characterized by a single peak, while the ¹³C spectrum displays two distinct signals corresponding to the protonated and chlorinated carbon environments. This guide provides the necessary data and protocols for researchers to successfully acquire, process, and interpret the NMR spectra of this important chemical intermediate.

References

- 1. This compound | 3172-52-9 [chemicalbook.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,5-Dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichlorothiophene is a pivotal heterocyclic building block in the synthesis of a wide array of functional materials, agrochemicals, and pharmaceuticals. Its chemical reactivity and the properties of its derivatives are fundamentally dictated by its molecular structure and bonding. This technical guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and spectroscopic signature of this compound, supported by a compilation of quantitative data from experimental and computational studies. Detailed experimental protocols for its synthesis are also presented to provide a practical resource for researchers in the field.

Molecular Structure and Bonding

This compound (C₄H₂Cl₂S) is a five-membered aromatic heterocycle where two chlorine atoms substitute the hydrogen atoms at the 2 and 5 positions of the thiophene (B33073) ring. The presence of the electronegative chlorine atoms and the sulfur heteroatom significantly influences the electronic distribution and geometry of the ring.

The thiophene ring is planar, a characteristic of its aromaticity. The bonding within the ring involves a delocalized π-electron system, which is perturbed by the inductive electron-withdrawing effect of the chlorine atoms. This electronic effect modulates the reactivity of the thiophene ring, making it a versatile intermediate in various chemical transformations.

Molecular Geometry

Precise experimental determination of the molecular structure of this compound is not extensively documented in readily available literature. However, crystallographic data of its derivatives and computational studies provide a reliable model of its geometry. The following tables summarize key bond lengths and bond angles, drawing from crystallographic data of a closely related chalcone (B49325) derivative and a sulfonamide derivative, which provide insight into the geometry of the this compound moiety.

Table 1: Bond Lengths in this compound and its Derivatives

| Bond | Bond Length (Å) - Derivative 1[1] | Bond Length (Å) - Derivative 2[2] |

| S1–C1 | 1.714 (4) | 1.73-1.75 (typical) |

| S1–C4 | - | - |

| C1–C2 | - | 1.35-1.40 (typical) |

| C2–C3 | - | 1.35-1.40 (typical) |

| C3–C4 | - | - |

| C1–Cl1 | - | - |

| C4–Cl2 | - | - |

Derivative 1: (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one Derivative 2: This compound-3-sulfonamide (B1305105) (typical values)

Table 2: Bond Angles in this compound and its Derivatives

| Angle | Bond Angle (°) - Derivative 1[1] | Bond Angle (°) - Derivative 2[2] |

| C1–S1–C4 | - | - |

| S1–C1–C2 | - | 110-112 (typical) |

| C1–C2–C3 | - | 108-109 (typical) |

| C2–C3–C4 | - | 108-109 (typical) |

| C3–C4–S1 | - | 110-112 (typical) |

| Cl1–C1–S1 | - | - |

| Cl1–C1–C2 | - | - |

| Cl2–C4–S1 | - | - |

| Cl2–C4–C3 | - | - |

Spectroscopic Properties

The structural features of this compound give rise to a characteristic spectroscopic fingerprint, which is essential for its identification and characterization.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational modes of this compound have been investigated using both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. The key vibrational frequencies are associated with the stretching and bending of the C-H, C-C, C-S, and C-Cl bonds, as well as the ring vibrations.

Table 3: Key Vibrational Frequencies and Assignments for this compound Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3100 | C-H stretching | General for thiophenes |

| 1647 (Raman) | C=O stretching (conjugated) | [3] |

| 1645 (IR) | C=O stretching (conjugated) | [3] |

| 1585 (IR) | C=C stretching (aromatic ring) | [3] |

| ~843 | C-Cl stretching | General for chloro-aromatics |

| ~629 | C-S stretching | [3] |

Data is for a chalcone derivative of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. Due to the symmetry of the molecule, a single signal is expected in the ¹H NMR spectrum for the two equivalent protons at the 3 and 4 positions. Similarly, two signals are expected in the ¹³C NMR spectrum for the carbon atoms of the thiophene ring.

Table 4: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| ¹H | ~6.8 | Singlet | CCl₄ | SpectraBase |

| ¹³C | ~127, ~124 | - | - | General expected range, specific data not readily available in searches |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* electronic transitions within the aromatic ring. The exact position of the absorption maximum (λ_max) can be influenced by the solvent polarity. While specific data for this compound is limited in the provided search results, related studies on thiophene derivatives indicate that these transitions typically occur in the UV region.

Experimental Protocols: Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The two most common approaches start from either thiophene or 2-chlorothiophene (B1346680).

Synthesis from Thiophene

This method involves the direct chlorination of thiophene. However, this often leads to a mixture of chlorinated thiophenes, requiring careful purification.

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add thiophene (1.0 eq) and a suitable solvent such as carbon tetrachloride.

-

Chlorination: Heat the mixture to reflux. Slowly add a chlorinating agent, such as N-chlorosuccinimide or sulfuryl chloride (2.0-2.2 eq), portion-wise or dropwise to control the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove any unreacted acid or chlorinating agent.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to isolate this compound from other chlorinated isomers and byproducts.

Synthesis from 2-Chlorothiophene

This method provides a more selective route to this compound.

Protocol:

-

Reaction Setup: In a reaction vessel suitable for gas dispersion, dissolve 2-chlorothiophene (1.0 eq) in a chlorinated solvent like dichloromethane (B109758) or carbon tetrachloride.

-

Chlorination: Bubble chlorine gas through the solution while maintaining a low temperature (typically 0-10 °C) using an ice bath. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃), to facilitate the electrophilic aromatic substitution.

-

Reaction Monitoring: The reaction progress can be monitored by GC analysis of aliquots to determine the ratio of starting material to product.

-

Work-up: Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium sulfite (B76179) to destroy any excess chlorine. Separate the organic layer, wash with water and brine.

-

Purification: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation. The resulting crude product is purified by vacuum distillation to yield pure this compound.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Synthetic Pathway from Thiophene

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a molecule of significant interest in synthetic chemistry. A thorough understanding of its molecular structure, bonding, and spectroscopic properties is crucial for its effective utilization in the development of new materials and bioactive compounds. This guide has provided a consolidated resource of its key structural and spectroscopic parameters, alongside detailed synthetic protocols. The presented data and workflows are intended to support researchers in their endeavors to harness the full potential of this versatile heterocyclic compound.

References

Unveiling the Thermodynamic Landscape of Dichlorinated Thiophene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene (B33073) and its halogenated derivatives are fundamental scaffolds in medicinal chemistry and materials science. Understanding the intrinsic thermodynamic stability of these building blocks is paramount for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecules with desired properties. This in-depth technical guide focuses on the thermodynamic stability of dichlorinated thiophene isomers, providing a comprehensive overview based on computational chemistry methods.

Core Findings: A Hierarchy of Stability

Computational studies consistently demonstrate a clear hierarchy in the thermodynamic stability of dichlorinated thiophene isomers. The stability is primarily dictated by the substitution pattern on the thiophene ring. Chlorination at the α-positions (2- and 5-) leads to greater thermodynamic stability compared to substitution at the β-positions (3- and 4-).[1] This preference is attributed to the electronic effects and the nature of the carbon-sulfur bond within the aromatic ring.[1]

Among the dichlorinated isomers, 2,5-dichlorothiophene is the most thermodynamically stable isomer.[1][2][3] The relative stability then decreases, with 2,4-dichlorothiophene (B3031161) and 3,4-dichlorothiophene (B91457) being intermediate, and 2,3-dichlorothiophene being the least stable.[1]

Quantitative Thermodynamic Data

The relative thermodynamic stabilities of dichlorinated thiophene isomers have been quantified through high-level ab initio and Density Functional Theory (DFT) calculations.[1] The following tables summarize the key thermodynamic data, providing a clear comparison between the isomers.

Table 1: Relative Energies of Dichlorinated Thiophene Isomers

| Isomer | Substitution Pattern | Relative Energy (kcal/mol) |

| This compound | 2,5- | 0.00[1] |

| 2,4-Dichlorothiophene | 2,4- | 2.10[1] |

| 3,4-Dichlorothiophene | 3,4- | 2.65[1] |

| 2,3-Dichlorothiophene | 2,3- | 4.50[1] |

Relative energy is calculated with respect to the most stable isomer, this compound.

Table 2: Standard Enthalpies of Formation (ΔfHº₂₉₈) of Dichlorinated Thiophene Isomers

| Isomer | ΔfHº₂₉₈ (kcal/mol) |

| This compound | 44.403[3] |

| 2,4-Dichlorothiophene | Data not available in search results |

| 3,4-Dichlorothiophene | Data not available in search results |

| 2,3-Dichlorothiophene | Data not available in search results |

Note: A lower standard enthalpy of formation indicates greater thermodynamic stability.[3][4]

Experimental and Computational Protocols

The determination of the thermodynamic stability of dichlorinated thiophene isomers relies heavily on computational chemistry. The following protocol outlines a typical workflow used in benchmark studies.[1]

Computational Protocol for Determining Relative Stability:

-

Structure Optimization:

-

Vibrational Frequency Analysis:

-

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.

-

This step serves two critical purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

To calculate the zero-point vibrational energy (ZPVE) and thermal corrections.[1]

-

-

-

Single-Point Energy Calculation:

-

To achieve higher accuracy, a single-point energy calculation is often performed on the optimized geometry.

-

This is typically done using a more advanced level of theory or a larger basis set.[1]

-

-

Relative Energy Calculation:

-

The relative stability of the isomers is determined by comparing their total energies, often corrected for ZPVE.

-

The isomer with the lowest energy is identified as the most thermodynamically stable.

-

The relative energy of each isomer is calculated as the difference between its total energy and the total energy of the most stable isomer (ΔE = E_isomer - E_most_stable).[1]

-

Visualizing Thermodynamic Stability and Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the stability hierarchy and the computational workflow.

Caption: Relative thermodynamic stability of dichlorinated thiophene isomers.

Caption: A typical workflow for calculating the relative stability of molecular isomers.[1]

Conclusion

The thermodynamic stability of dichlorinated thiophene isomers is a critical factor in their synthesis and application. Computational chemistry provides a robust framework for predicting and understanding this stability. The clear trend of α-substituted isomers being more stable than β-substituted isomers, with this compound being the most stable, offers valuable guidance for synthetic chemists. The methodologies and data presented in this guide serve as a foundational resource for researchers and professionals working with these important heterocyclic compounds.

References

An In-Depth Technical Guide to the Electronic Properties of 2,5-Dichlorothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based materials have emerged as a cornerstone in the field of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. Among the various thiophene (B33073) monomers utilized for the synthesis of conjugated polymers and oligomers, 2,5-dichlorothiophene serves as a readily available and versatile building block. The presence of chlorine atoms at the 2 and 5 positions of the thiophene ring influences the monomer's reactivity and imparts specific electronic characteristics to the resulting materials. This technical guide provides a comprehensive overview of the electronic properties of this compound derivatives, focusing on the synthesis of corresponding polymers and oligomers, their characterization, and the relationship between their structure and electronic behavior.

Synthesis of this compound Derivatives

The polymerization of this compound is a key step in the synthesis of poly(2,5-thienylene) and its derivatives. Various cross-coupling reactions are employed for this purpose, with the reactivity of the C-Cl bond being a critical factor. While less reactive than their brominated or iodinated counterparts, chlorinated thiophenes can undergo polymerization under specific catalytic conditions.

One of the common methods for the polymerization of dihalothiophenes is through metal-catalyzed cross-coupling reactions, such as Kumada, Stille, and Suzuki couplings. However, the synthesis of polythiophene from this compound is known to result in lower yields compared to when 2,5-diiodo- or 2,5-dibromothiophene (B18171) are used.[1]

A general workflow for the synthesis and characterization of polymers from this compound is outlined below.

Caption: General workflow for the synthesis and characterization of polymers derived from this compound.

Electronic Properties of this compound-Based Polymers

The electronic properties of conjugated polymers are primarily determined by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy band gap (Eg). These parameters dictate the material's ability to absorb light, transport charge carriers, and function effectively in electronic devices.

HOMO, LUMO, and Band Gap

The HOMO and LUMO energy levels of polymers derived from this compound can be determined experimentally using cyclic voltammetry (CV) and UV-Vis spectroscopy, and can also be predicted using computational methods like Density Functional Theory (DFT). The electron-withdrawing nature of the chlorine atoms in the monomer unit can influence the electronic structure of the resulting polymer, generally leading to a lowering of the HOMO and LUMO energy levels.

The optical band gap can be estimated from the onset of the absorption spectrum in the solid state. Copolymers that incorporate this compound units with other electron-donating or electron-accepting monomers allow for the tuning of the final material's electronic properties. For instance, donor-acceptor copolymers often exhibit intramolecular charge transfer (ICT) bands in their absorption spectra, leading to a reduction in the band gap.[2]

The relationship between the molecular structure of these polymers and their resulting electronic properties is a key area of research. The planarity of the polymer backbone, the nature of any side chains, and the specific arrangement of monomer units all play a significant role.

Caption: Relationship between molecular structure and electronic properties in this compound derivatives.

Quantitative Data Summary

The following table summarizes key electronic properties of representative polymers and copolymers derived from this compound and related thiophene derivatives. It is important to note that direct data for homopolymers of this compound is scarce in the literature, and much of the available information is on copolymers where it is one of several components.

| Polymer/Copolymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | λmax (nm) (Solution) | λmax (nm) (Film) |

| PBDTT-DPP | -5.41 | -3.72 | 1.69 | 1.58 | - | - |

| PBDTT-DPPFu | -5.34 | -3.72 | 1.62 | 1.54 | - | - |

| PDBT-Th | -5.91 | -3.32 | 2.59 | - | ~410 | - |

| PDBT-Th:Th | -5.87 | -3.34 | 2.53 | - | - | - |

| PDBT-2Th | -5.65 | -3.40 | 2.25 | - | >410 | - |

Data compiled from various sources.[3][4] PBDTT-DPP and PBDTT-DPPFu are copolymers containing diketopyrrolopyrrole units.[3] PDBT-Th, PDBT-Th:Th, and PDBT-2Th are copolymers of dibenzothiophene (B1670422) and thiophene/bithiophene units.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of research in this field. Below are representative methodologies for key experiments.

Synthesis of Poly(3-alkylthiophene) via Kumada Cross-Coupling

This protocol describes a general method for synthesizing poly(3-alkylthiophenes), which can be adapted for monomers derived from this compound, although with expected lower yields.

-

Monomer Preparation: Start with the synthesis of a 2,5-dihalo-3-alkylthiophene monomer. For instance, 2,5-diiodo-3-alkylthiophene is commonly used.

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dihalo-monomer in anhydrous tetrahydrofuran (B95107) (THF). Add one equivalent of magnesium (Mg) turnings. The mixture is stirred to initiate the formation of the Grignard reagent.

-

Polymerization: To the solution of the Grignard reagent, add a catalytic amount of a nickel catalyst, such as Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane).

-

Reaction Work-up: The polymerization is allowed to proceed for a specified time. The reaction is then quenched by the addition of methanol.

-

Purification: The resulting polymer is precipitated, collected, and purified, often by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is then dried under vacuum.[1]

Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to determine the electrochemical properties of these polymers, including their HOMO and LUMO energy levels.

-

Sample Preparation: A thin film of the polymer is cast onto a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass) by drop-casting, spin-coating, or electropolymerization.

-

Electrochemical Cell Setup: The working electrode is placed in a three-electrode electrochemical cell containing a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE) and a counter electrode (e.g., a platinum wire).

-

Electrolyte Solution: The cell is filled with a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - Bu4NPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

Measurement: A cyclic voltammogram is recorded by sweeping the potential between defined limits at a specific scan rate (e.g., 50-100 mV/s).

-

Data Analysis: The onset oxidation (Eox) and reduction (Ered) potentials are determined from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

Characterization by UV-Vis Spectroscopy

UV-Vis spectroscopy is used to investigate the optical properties of the polymers and to determine their optical band gap.

-

Solution Preparation: A dilute solution of the polymer is prepared in a suitable solvent (e.g., chloroform, THF, or chlorobenzene).

-

Film Preparation: For solid-state measurements, a thin film of the polymer is deposited onto a transparent substrate (e.g., quartz or glass) by spin-coating or drop-casting from the solution.

-

Measurement: The absorption spectrum of the solution or the thin film is recorded using a UV-Vis spectrophotometer over a relevant wavelength range.

-

Data Analysis: The wavelength of maximum absorption (λmax) is identified. The optical band gap (Egopt) is estimated from the onset of the absorption edge (λonset) of the solid-state spectrum using the formula:

-

Egopt (eV) = 1240 / λonset (nm)[2]

-

Conclusion and Future Outlook

Derivatives of this compound offer a pathway to a wide range of conjugated polymers and oligomers with tunable electronic properties. While their synthesis can be more challenging compared to their bromo- and iodo- counterparts, the exploration of more efficient catalytic systems can overcome this limitation. The ability to create copolymers with diverse functionalities opens up possibilities for designing materials with tailored HOMO/LUMO levels and band gaps, making them suitable for a variety of organic electronic applications. Future research will likely focus on the development of novel synthetic methodologies to improve polymerization efficiency and the design of new copolymers with enhanced performance in devices such as organic solar cells and field-effect transistors. A deeper understanding of the structure-property relationships in these materials, aided by computational modeling, will be crucial for the rational design of next-generation organic electronic materials.

References

- 1. chem.cmu.edu [chem.cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. research.chalmers.se [research.chalmers.se]

- 4. Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths [frontiersin.org]

A Comprehensive Technical Guide to the Solubility and Solvent Compatibility of 2,5-Dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and solvent compatibility of 2,5-Dichlorothiophene, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering a robust theoretical framework, predictive models, and detailed experimental protocols to empower researchers in determining its solubility in various organic solvents.

Introduction to this compound and its Physicochemical Properties

This compound (CAS No: 3172-52-9) is a halogenated heterocyclic compound with the molecular formula C₄H₂Cl₂S. It exists as a colorless to light yellow liquid at room temperature. Its structure, featuring a thiophene (B33073) ring with chlorine atoms at the 2 and 5 positions, dictates its solubility characteristics, rendering it sparingly soluble in water but generally soluble in a range of organic solvents.[1][2][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₂Cl₂S |

| Molecular Weight | 153.03 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 162 °C |

| Density | ~1.442 g/mL at 25 °C |

| Water Solubility | Sparingly soluble |

Theoretical Framework for Solubility and Solvent Compatibility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[4][5][6] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is influenced by the polar C-Cl bonds and the sulfur heteroatom, balanced by the nonpolar hydrocarbon portion of the thiophene ring.

Qualitative Solubility Prediction:

Based on its structure, this compound is expected to be soluble in a variety of organic solvents. A qualitative prediction of its solubility in common laboratory solvents is provided in Table 2.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Benzene | Soluble | Favorable van der Waals interactions with the thiophene ring. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | Dipole-dipole interactions between the solvent and the C-Cl bonds of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | Capable of dipole-dipole interactions, though less favorable than polar aprotic solvents due to the lack of hydrogen bonding capability of the solute. |

| Aqueous | Water | Sparingly Soluble/Insoluble | The nonpolar character of the molecule dominates, leading to poor interaction with the highly polar water molecules.[1][2][3] |

Hansen Solubility Parameters (HSP):

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination of solubility is essential. The Shake-Flask method is a widely accepted and reliable technique for this purpose.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is adapted from established methodologies for determining the solubility of organic compounds.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps (B75204) and PTFE septa

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample using a calibrated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility and miscibility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. kinampark.com [kinampark.com]

Methodological & Application

Application Notes & Protocols: Synthesis of 2,5-Dichlorothiophene from Thiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,5-dichlorothiophene, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The methods outlined below are based on established chemical literature and provide a framework for the controlled chlorination of thiophene (B33073).

Overview of Synthetic Strategies

The synthesis of this compound from thiophene is primarily achieved through electrophilic aromatic substitution.[2] Due to the high reactivity of the thiophene ring, controlling the selectivity of the chlorination process is a primary challenge. The sulfur atom activates the C2 and C5 positions, making them highly susceptible to electrophilic attack.[2] Uncontrolled reactions can lead to a mixture of mono-, di-, tri-, and tetrachlorinated thiophenes, as well as addition products.[3][4]

Several methods have been developed to optimize the yield and purity of this compound:

-

Direct Chlorination with Molecular Chlorine: This is a common method but can result in a mixture of products.[4] Careful control of reaction temperature and stoichiometry is necessary. A subsequent step of heating the reaction mixture with an alkali is often required to decompose unwanted chlorine addition products.[3][4]

-

Two-Step Chlorination via 2-Chlorothiophene (B1346680): This approach involves the initial synthesis and isolation of 2-chlorothiophene, which is then further chlorinated. This method can provide higher yields and purity of the desired this compound.[4]

-

Chlorination with Other Reagents: Agents like N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are also used.[2] NCS is a milder and more selective chlorinating agent.[2] Another effective method involves the in-situ generation of chlorine from hydrogen peroxide and hydrochloric acid at low temperatures.[2][3]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various methods for the chlorination of thiophene and its derivatives.

| Method | Starting Material | Chlorinating Agent(s) | Solvent/Catalyst | Temperature | Time | Yield | Purity | Reference |

| Method 1 | Thiophene | Hydrogen Peroxide (30%), Hydrochloric Acid (30%) | Triethylamine (B128534) | -10°C to 0°C | 18-20 hours | High (for 2-chlorothiophene) | Not specified | [2] |

| Method 2 | Thiophene | Chlorine (gas) | None | < 50°C | Not specified | Not specified | Not specified | [2][4] |

| Method 3 | Thiophene | N-chlorotoluene diimide | Carbon Tetrachloride | Reflux | Not specified | 95% | 98.5% | [5] |

| Method 4 | This compound | Acetyl chloride | Anhydrous AlCl₃, Carbon Disulfide | Room Temp. | 24 hours | 80% (for 3-Acetyl-2,5-dichlorothiophene) | Not specified | [6] |

Experimental Protocols

Safety Precaution: The following protocols involve hazardous reagents such as chlorine gas and concentrated acids. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Direct Chlorination of Thiophene

This protocol describes the direct chlorination of thiophene using gaseous chlorine, followed by treatment with an alkali to decompose addition products.[2][4]

Materials:

-

Thiophene

-

Gaseous Chlorine (Cl₂)

-

Aqueous alkali solution (e.g., sodium hydroxide)

Equipment:

-

Reaction vessel with a gas inlet tube

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Cooling bath

-

Separatory funnel

-

Fractional distillation apparatus

Procedure:

-

Place the thiophene into the reaction vessel equipped with a stirrer and a gas inlet tube.

-

Begin bubbling gaseous chlorine through the liquid thiophene.

-

Maintain the reaction temperature below 50°C, using a cooling bath as necessary. It is preferable to use a slight molar excess of chlorine.[2]

-

After the chlorination is complete, add an aqueous alkali solution to the reaction mixture.

-

Heat the mixture to a temperature between 100°C and 125°C. This step is crucial for decomposing the chlorine addition byproducts formed during the reaction.[2][4]

-

After heating, cool the mixture to room temperature.

-

Remove any solid matter by filtration or decantation.[4]

-

Transfer the organic liquid to a separatory funnel and wash with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride).

-

Isolate the this compound by fractional distillation. The boiling point of this compound is approximately 162°C.[5]

Protocol 2: Synthesis of 2-Chlorothiophene via H₂O₂/HCl

This protocol details a high-yielding method for preparing 2-chlorothiophene, which can then be further chlorinated to this compound. This method utilizes the in-situ generation of chlorine.[2][7]

Materials:

-

Thiophene (100 g)

-

30% Hydrochloric acid (600 ml)

-

Triethylamine (2 ml)

-

30% Hydrogen peroxide (140 g)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

Equipment:

-

Reaction vessel with a mechanical stirrer

-

Dropping funnel

-

Cooling bath (e.g., ice-salt)

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, add 30% hydrochloric acid (600 ml), thiophene (100 g), and triethylamine (2 ml).[2]

-

Cool the mixture to a temperature between -10°C and 0°C using an appropriate cooling bath.[2]

-

Slowly add 30% hydrogen peroxide (140 g) via a dropping funnel over a period of 8-10 hours, ensuring the reaction temperature is maintained between -10°C and 0°C.[2]

-

After the addition is complete, continue stirring the mixture at the same temperature for an additional 10 hours.[2]

-

Allow the reaction mixture to warm to room temperature and stand to separate into layers.[2]

-

Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.[3]

-

Combine all organic layers and wash with saturated sodium chloride solution.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield 2-chlorothiophene.

-

The resulting 2-chlorothiophene can be purified by distillation and used in a subsequent chlorination step to yield this compound as described in Protocol 1.

Visualizations

The following diagrams illustrate the workflow and chemical transformation for the synthesis of this compound.

Caption: Experimental workflow for the direct chlorination of thiophene.

Caption: Reaction pathway for the synthesis of this compound.

References

- 1. This compound - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US2492644A - Process for making this compound - Google Patents [patents.google.com]

- 5. This compound | 3172-52-9 [chemicalbook.com]

- 6. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]

- 7. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]

Application Notes and Protocols: Mechanism of Direct Chlorination of Thiophene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene (B33073) and its chlorinated derivatives are crucial building blocks in the fields of medicinal chemistry and materials science.[1] The introduction of chlorine atoms onto the thiophene ring significantly alters its electronic properties and reactivity, offering a versatile scaffold for further chemical modifications.[2] Chlorinated thiophenes serve as key intermediates in the synthesis of numerous pharmaceuticals and fine chemicals.[2] The primary challenge in the chlorination of thiophene lies in controlling the reaction's regioselectivity. Thiophene's high reactivity, approximately 10⁸ times greater than benzene (B151609) towards halogenation, can easily lead to over-chlorination, producing a mixture of mono-, di-, tri-, and tetrachlorinated products.[3][4] Therefore, achieving a high yield of a specific isomer, such as 2-chlorothiophene (B1346680) or 2,5-dichlorothiophene, necessitates precise control over reaction conditions, including the choice of chlorinating agent and catalyst.[3]

Mechanism of Electrophilic Chlorination

The direct chlorination of thiophene proceeds via an electrophilic aromatic substitution mechanism. The sulfur atom in the thiophene ring activates the C2 and C5 positions, making them the most susceptible to attack by an electrophile (Cl⁺).[2][5] The reaction initiates with the attack of the pi electron cloud of the thiophene ring on the chlorine source, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile.[5]

Caption: Electrophilic substitution mechanism for thiophene chlorination.

Controlling Regioselectivity and Product Distribution

The distribution of chlorinated products is highly dependent on the reaction conditions.

-

Monochlorination: To favor the formation of 2-chlorothiophene, milder chlorinating agents like sulfuryl chloride or N-Chlorosuccinimide (NCS) are often used.[2] A particularly effective method involves the in situ generation of chlorine from hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) at low temperatures (-10 to 0 °C), which allows for excellent control and high yields of the mono-substituted product.[3][6]

-

Dichlorination: The synthesis of this compound is typically achieved by the further chlorination of 2-chlorothiophene.[3][7] Direct chlorination of thiophene with a higher molar ratio of the chlorinating agent can also yield the disubstituted product, but controlling the formation of other isomers is more challenging.[8] Treating the reaction mixture with an alkali solution after chlorination helps to decompose unwanted chlorine addition byproducts.[7]

Caption: Reaction pathways for the synthesis of chlorinated thiophenes.

Data Presentation: Catalyst and Reagent Performance

The choice of reagents and catalysts significantly impacts the yield and selectivity of thiophene chlorination. The following tables summarize quantitative data from various reported methods.

Table 1: Synthesis of 2-Chlorothiophene

| Chlorinating Agent | Catalyst/Co-reagent | Temperature (°C) | Yield (%) | Key Observations | Reference(s) |

| H₂O₂ / HCl | Triethylamine (B128534) | -10 to 0 | 96.4 | High yield and purity, suitable for large-scale production. | [6] |

| Chlorine (Cl₂) | Iodine (I₂) | 75 to 85 | ~78.3 | Yield based on converted thiophene. | [1][8] |

| Sulfuryl Chloride (SO₂Cl₂) | Iodine (I₂) | Ambient to 85 | ~73.7 | Yield based on consumed thiophene; this compound also formed. | [1] |

| N-Chlorosuccinimide (NCS) | DMSO | 40 to 70 | High | Reported to be highly regioselective. | [1] |

Table 2: Synthesis of this compound

| Starting Material | Chlorinating Agent | Conditions | Yield (%) | Key Observations | Reference(s) |

| Thiophene | N-chlorotoluene diimide | Reflux in CCl₄ | 95 | High yield and purity. | [9] |

| 2-Chlorothiophene | Chlorine (Cl₂) | < 50 °C, then heat with alkali (100-125 °C) | Not specified | Alkali treatment decomposes addition byproducts. | [2][7] |

Experimental Protocols

The following are detailed protocols for key chlorination methodologies.

Protocol 1: Selective Synthesis of 2-Chlorothiophene using Hydrogen Peroxide and Hydrochloric Acid

This method utilizes the in situ generation of chlorine for a highly controlled and high-yield reaction.[6]

-

Materials:

-

Thiophene (100 g)

-

30% Hydrochloric acid (600 ml)

-

30% Hydrogen peroxide (140 g)

-

Triethylamine (2 ml)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution (brine)

-

Reaction vessel with mechanical stirrer and cooling bath

-

-

Procedure:

-

In the reaction vessel, combine 30% hydrochloric acid (600 ml), thiophene (100 g), and triethylamine (2 ml).

-

Cool the mixture to a temperature between -10 °C and 0 °C using an appropriate cooling bath.

-

Slowly add 30% hydrogen peroxide (140 g) dropwise over 8-10 hours, ensuring the reaction temperature is maintained between -10 °C and 0 °C.[2]

-

After the addition is complete, continue stirring the mixture at the same temperature for an additional 10 hours.[6]

-

Allow the reaction mixture to stand and separate into layers.

-

Extract the aqueous layer with ethyl acetate (2 x 100 ml).[2]

-

Combine all organic layers and wash with saturated brine.

-

Concentrate the organic layer under reduced pressure to obtain the 2-chlorothiophene product.

-

-

Expected Outcome: A yield of up to 96.4% with high purity (99.3%) has been reported for this method.[6]

Protocol 2: Iodine-Catalyzed Chlorination of Thiophene with Sulfuryl Chloride

This protocol uses a catalytic amount of iodine to enhance the substitutive chlorination process.[1]

-

Materials:

-

Thiophene

-

Sulfuryl chloride (SO₂Cl₂)

-

Iodine (I₂)

-

Reaction vessel with a stirrer, dropping funnel, and reflux condenser

-

Distillation apparatus

-

-

Procedure:

-

To the reaction vessel, add liquid thiophene.

-

Add a catalytic amount of iodine (less than 1 x 10⁻⁴ mole of iodine per mole of thiophene).[1]

-

With stirring, slowly add sulfuryl chloride from the dropping funnel. For monochlorination, the molar ratio of sulfuryl chloride to thiophene should be kept below 2.0 to 1.[1]

-

Maintain the reaction temperature between ambient temperature and 85 °C.

-

After the addition is complete, continue to stir the mixture to ensure the reaction goes to completion.

-

Isolate the products (unreacted thiophene, 2-chlorothiophene, and this compound) by fractional distillation.

-

-

Expected Outcome: This method produces 2-chlorothiophene with a reported efficiency of 73.7% based on consumed thiophene.[1]

Protocol 3: Synthesis of this compound from 2-Chlorothiophene

This protocol describes the subsequent chlorination of 2-chlorothiophene to yield the 2,5-disubstituted product.[3][7]

-

Materials:

-

2-Chlorothiophene

-

Gaseous chlorine (Cl₂)

-

Aqueous alkali solution (e.g., NaOH)

-

Reaction flask with gas dispersion tube, stirring, and temperature control

-

Distillation apparatus

-

-

Procedure:

-

Charge the reaction flask with 2-chlorothiophene.

-

Bubble gaseous chlorine through the liquid while maintaining the reaction temperature below 50 °C. A slight molar excess of chlorine is preferable.[2]

-

After the chlorination is complete, add an aqueous alkali solution to the reaction mixture.

-

Heat the mixture to a temperature between 100 °C and 125 °C to decompose the chlorine addition products formed during the reaction.[7]

-

After heating, cool the mixture and remove any solid matter.

-

Fractionally distill the resulting organic liquid to isolate the this compound fraction.

-

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the chlorination of thiophene.

Caption: A general workflow for thiophene chlorination experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 5. isca.me [isca.me]

- 6. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]

- 7. US2492644A - Process for making this compound - Google Patents [patents.google.com]

- 8. US2540675A - Thiophene chlorination with iodine catalyst - Google Patents [patents.google.com]

- 9. This compound | 3172-52-9 [chemicalbook.com]

The Pivotal Role of 2,5-Dichlorothiophene in Modern Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

2,5-Dichlorothiophene, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its unique chemical reactivity, stemming from the presence of two chlorine atoms on the thiophene (B33073) ring, allows for selective functionalization, making it an invaluable intermediate in the development of novel drugs.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in pharmaceutical synthesis, with a focus on anticancer, anti-inflammatory, and antimicrobial agents.

Application Note 1: Synthesis of Bioactive Chalcones from 3-Acetyl-2,5-dichlorothiophene